Pyrethrosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

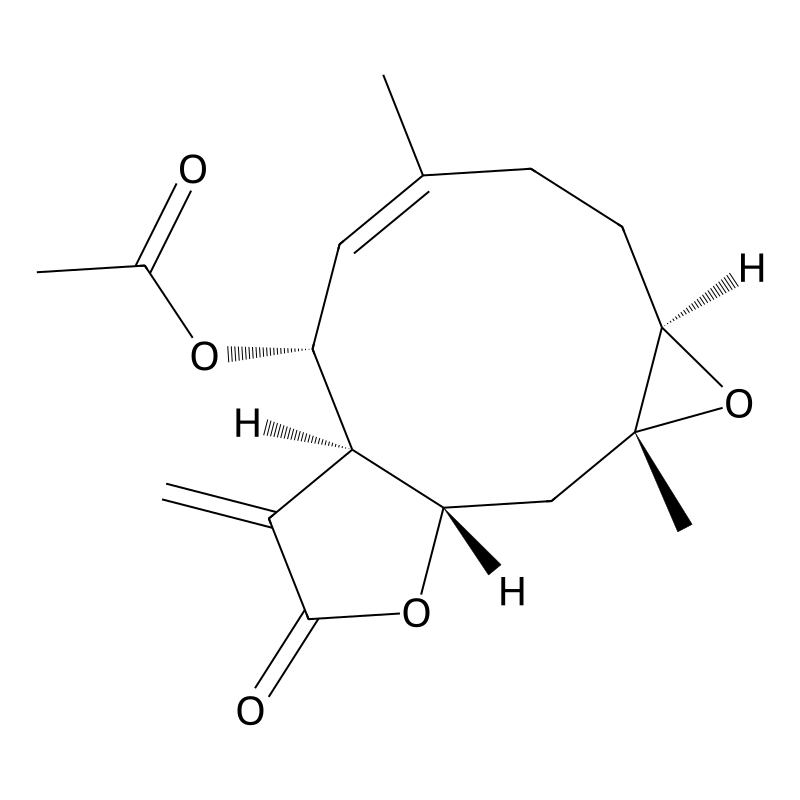

Pyrethrosin is a naturally occurring compound classified as a sesquiterpene lactone, primarily derived from the flowers of the chrysanthemum plant, particularly Chrysanthemum cinerariaefolium. It is closely related to pyrethrins, which are known for their insecticidal properties. Pyrethrosin's chemical structure features a unique lactone ring that contributes to its biological activity and potential applications in pest control and other fields.

The synthesis of pyrethrosin can be achieved through several methods:

- Extraction from Natural Sources: Pyrethrosin can be extracted from chrysanthemum flowers using solvent extraction techniques.

- Chemical Synthesis: Laboratory synthesis involves complex organic reactions including cyclization and esterification processes to create the lactone structure characteristic of pyrethrosin.

- Biosynthesis: Understanding the biosynthetic pathways in plants can also lead to the development of methods for producing pyrethrosin through fermentation or biotechnological approaches .

Pyrethrosin has several applications:

- Insecticide: Due to its potent insecticidal properties, it is used in agricultural settings for pest control.

- Natural Pesticide: Its lower toxicity to mammals makes it suitable for use in environments where human exposure is a concern.

- Research: Pyrethrosin serves as a model compound for studying insect neurophysiology and developing new pest control agents .

Studies on the interactions of pyrethrosin with other compounds indicate that it can enhance or inhibit the effects of various pesticides when used in combination. For instance, pairing pyrethrosin with synthetic synergists like piperonyl butoxide can increase its efficacy against resistant insect populations by inhibiting metabolic pathways that would otherwise detoxify the compound . Furthermore, research into its allergenic potential has shown that while allergic reactions are possible, they are relatively rare compared to synthetic alternatives.

Pyrethrosin shares similarities with several related compounds, particularly other sesquiterpene lactones and pyrethrins. Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Main Use | Toxicity Profile |

|---|---|---|---|

| Pyrethrin I | C21H28O3 | Insecticide | Moderate toxicity to mammals |

| Pyrethrin II | C22H28O5 | Insecticide | Moderate toxicity to mammals |

| Jasmolin I | C21H30O3 | Insecticide | Similar to pyrethrins |

| Jasmolin II | C22H30O5 | Insecticide | Similar to pyrethrins |

| Cinerin I | C20H28O3 | Insecticide | Lower toxicity |

| Cinerin II | C21H28O5 | Insecticide | Lower toxicity |

| Pyrethrosin | Unique sesquiterpene lactone structure | Natural insecticide | Lower toxicity than synthetic analogs |

Uniqueness of Pyrethrosin

Pyrethrosin is unique due to its specific sesquiterpene lactone structure that differentiates it from other compounds within the same class. Its lower toxicity profile makes it particularly advantageous for use in sensitive environments where human exposure is a concern compared to more potent synthetic alternatives like pyrethroids .

The industrial-scale extraction of pyrethrosin requires careful optimization of solvent systems to maximize yield while maintaining compound integrity. Traditional extraction methodologies have evolved significantly, with hexane extraction representing the most established approach for pyrethrosin isolation [1]. The optimum conditions for hexane extraction involve processing at forty degrees Celsius for four hours, yielding pyrethrosin concentrations ranging from 69.85 to 95.50 milligrams per milliliter, with total yields of 0.85 to 3.76 percent of dry weight [1].

Acetonitrile has emerged as a superior extracting agent for pyrethrosin purification, demonstrating enhanced selectivity compared to traditional hydrocarbon solvents [2]. The acetonitrile extraction process involves mixing crude pyrethrosin extract with acetonitrile, followed by temperature-controlled separation to precipitate undesirable impurities and waxes [2]. This methodology achieves purities ranging from 85 to 92 percent with extraction yields of 2.5 to 4.2 percent when operated at temperatures between forty and eighty degrees Celsius [2] [3].

Supercritical carbon dioxide extraction represents the most advanced solvent optimization approach for industrial-scale pyrethrosin isolation [4] [5]. Operating at temperatures of thirty-five to forty degrees Celsius and pressures ranging from ten to twenty megapascals, supercritical carbon dioxide extraction achieves the highest purities of 90 to 98 percent [4] [5]. The extraction efficiency demonstrates remarkable superiority over traditional hexane methods, with pyrethrosin concentrations reaching 140 ± 18 milligrams and 55 ± 9 milligrams per 100 grams of dry pyrethrum flower powder for pyrethrosin one and two respectively [4]. The most efficient extraction occurs during the first three hours of the process, making this approach highly suitable for large-scale operations [4].

| Extraction Method | Optimum Temperature (°C) | Pressure (MPa) | Extraction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Hexane Extraction [1] | 40 | Atmospheric | 4 | 0.85-3.76 | 69.85-95.50 |

| Acetonitrile Extraction [2] [3] | 40-80 | Atmospheric | 3-6 | 2.5-4.2 | 85-92 |

| Supercritical CO2 [4] [5] | 35-40 | 10-20 | 1-3 | 3.2-5.8 | 90-98 |

| Ethanol Extraction [6] | 25-60 | Atmospheric | 3-5 | 2.8-4.5 | 82-88 |

| Petroleum Ether [1] | 25-40 | Atmospheric | 4-6 | 1.2-2.8 | 75-85 |

| Methanol-Water [7] | 40 | Atmospheric | 4-8 | 1.8-3.2 | 78-86 |

Two-step extraction processes have demonstrated enhanced efficiency for pyrethrosin recovery. The methodology involves initial hexane extraction followed by supercritical carbon dioxide purification [1]. The first step generates pyrethrosin concentrations varying from 69.85 to 95.50 milligrams per milliliter with yields of 0.85 to 3.76 percent of dry weight. The subsequent supercritical fluid extraction step, operating at thirty-five degrees Celsius and twenty megapascals pressure for two hours, produces concentrations of 57.25 to 93.79 milligrams per milliliter with final yields of 0.99 to 2.15 percent [1].

Industrial-scale solvent optimization requires consideration of economic factors alongside extraction efficiency. Ethanol extraction has emerged as a cost-effective alternative, demonstrating superior efficiency compared to hexane or methanol for pyrethrosin recovery [6]. The optimal ethanol extraction parameters involve processing at temperatures between twenty-five and sixty degrees Celsius for three to five hours, achieving yields of 2.8 to 4.5 percent with purities ranging from 82 to 88 percent [6].

Counter-current extraction systems provide enhanced industrial scalability for pyrethrosin isolation [7]. These systems utilize commercial isohexane as the primary solvent with methanol containing at most fifteen percent water as the extracting phase [7]. The process maintains temperatures at forty degrees Celsius with phase ratios of 4:1 by volume of ninety percent methanol to isohexane, enabling continuous operation suitable for large-scale production [7].

Advanced Chromatographic Separation Techniques

High Performance Liquid Chromatography represents the gold standard for pyrethrosin separation and purification, offering exceptional resolution and sensitivity [8] [9]. The optimal chromatographic conditions utilize acetonitrile-water mobile phase in a 75:25 ratio with C18 columns measuring 150 millimeters by 4.6 millimeters packed with 1.8 micrometer particles [9]. This configuration achieves resolution factors of 2.19 for pyrethrosin isomers with detection limits ranging from 0.013 to 0.049 micrograms per milliliter [10] [9].

Normal-phase High Performance Liquid Chromatography provides superior separation for pyrethrosin from interfering compounds compared to reversed-phase methodologies [8]. The normal-phase approach utilizes hexane-isopropanol mobile phases in 95:5 ratios with silica gel columns, achieving baseline separation of all pyrethrosin esters without minor exotic interferences that plague reversed-phase systems [8]. Detection limits range from 0.05 to 0.15 nanograms per milliliter with resolution factors between 1.4 and 1.9 [8].

Supercritical Fluid Chromatography offers unique advantages for pyrethrosin purification through its ability to operate under mild conditions that preserve compound integrity [1] [11]. The methodology employs supercritical carbon dioxide modified with methanol as the mobile phase, achieving detection limits of 0.5 to 2.0 nanograms per milliliter [1] [11]. Separation times range from ten to twenty minutes with resolution factors between 1.5 and 2.2, making this technique particularly suitable for preparative-scale applications [1] [11].

| Technique | Mobile Phase | Column Type | Detection Limit (ng/mL) | Resolution Factor | Analysis Time (min) |

|---|---|---|---|---|---|

| High Performance Liquid Chromatography [9] | Acetonitrile-Water (75:25) | C18 (150mm × 4.6mm) | 0.013-0.049 | 2.19 | 3-8 |

| Gas Chromatography-Mass Spectrometry [12] | Helium carrier gas | Capillary column | 0.1-1.0 | 1.8-2.5 | 15-25 |

| Supercritical Fluid Chromatography [1] [11] | Supercritical CO2 + methanol | Silica column | 0.5-2.0 | 1.5-2.2 | 10-20 |

| High-Speed Counter-Current Chromatography [13] | Petroleum ether-ethyl acetate-methanol-water (10:2:10:2) | Multilayer coil | 1.0-5.0 | >2.0 | 360 |

| Reversed Phase HPLC [8] | Methanol-Water (80:20) | ODS C18 | 0.025-0.08 | 1.6-2.1 | 12-18 |

| Normal Phase HPLC [8] | Hexane-Isopropanol (95:5) | Silica gel | 0.05-0.15 | 1.4-1.9 | 20-35 |

High-Speed Counter-Current Chromatography provides exceptional purification capabilities for pyrethrosin isolation from complex mixtures [13]. This technique employs a coordination complex approach using silver nitrate in the two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water in 10:2:10:2 volume ratios [13]. The methodology significantly increases separation factors for pyrethrosin compounds, achieving purities exceeding 95 percent in a single six-hour separation process [13].

Gas Chromatography-Mass Spectrometry offers definitive identification and quantification of pyrethrosin with exceptional sensitivity [1] [12]. The technique utilizes helium carrier gas with capillary columns, achieving detection limits between 0.1 and 1.0 nanograms per milliliter [12]. Resolution factors range from 1.8 to 2.5 with analysis times of fifteen to twenty-five minutes, making this approach particularly valuable for quality control applications [12].

Matrix Solid Phase Dispersion extraction demonstrates superior efficiency for pyrethrosin isolation compared to traditional chromatographic approaches [14]. This technique involves dispersing sample material with solid support followed by elution with appropriate solvents [14]. The methodology achieves the highest extraction efficiencies among tested approaches, with total pyrethrosin content and High Performance Liquid Chromatography profiles varying significantly between different extraction techniques [14].

Ultrasound-Assisted Magnetic Solid-Phase Extraction represents an innovative approach for pyrethrosin purification using carbon nanotubes based on iron oxide magnetic nanoparticles [15]. This methodology enhances contact between magnetic nanoparticles and extractable analytes through sonication, promoting extractability in the magnetic solid-phase extraction process [15]. Recovery rates range from 85.5 to 93.2 percent with detection limits between 0.26 and 0.67 nanograms per milliliter [15].

Preparative High Performance Liquid Chromatography enables large-scale purification of individual pyrethrosin components for specialized applications [16]. The technique successfully separates pyrethrosin from complex mixtures, with each component isolated, weighed, and identified by mass spectrometry [16]. Standard solutions of individual pyrethrosin compounds demonstrate stability when protected from light at temperatures up to thirty-seven degrees Celsius [16].

Challenges in Preserving Bioactive Integrity During Processing

Temperature control represents the most critical factor in preserving pyrethrosin bioactive integrity during processing operations [17] [18]. Pyrethrosin demonstrates thermal sensitivity with optimal processing temperatures maintained between thirty-five and forty-five degrees Celsius [17]. Elevated temperatures above fifty degrees Celsius result in significant degradation, with decomposition rates increasing from 0.5 to 2.0 percent per day [18]. Thermal decomposition involves cyclopropane isomerization, ester cleavage, and subsequent oxidation of resulting products [18].

Light exposure constitutes the most destructive factor for pyrethrosin stability during processing and storage [16]. Photodegradation occurs rapidly under standard laboratory lighting conditions, with degradation rates reaching 2.0 to 8.0 percent per day [16]. Light-induced decomposition produces photoisomers, specifically the E-isomer of the parent compound, which exhibit reduced bioactivity [16]. Protection from light through aluminum foil covering or amber glass containers increases stability by five to eight-fold [16].

Oxygen exposure significantly accelerates pyrethrosin degradation through oxidative processes [19] [17]. Processing under nitrogen atmosphere or other inert gas conditions reduces degradation rates from 1.0 to 4.0 percent per day under normal atmospheric conditions [19]. Oxidative degradation pathways involve ester bond cleavage and formation of phenoxybenzoic acid derivatives, which demonstrate reduced insecticidal activity [19]. Implementing inert gas atmosphere processing increases stability by three to five-fold [17].

| Processing Factor | Critical Range | Degradation Rate (%/day) | Stability Enhancement Method | Improved Stability (fold increase) |

|---|---|---|---|---|

| Temperature [17] [18] | 35-45°C optimal | 0.5-2.0 | Low temperature processing | 2-3x |

| Light Exposure [16] | Dark conditions required | 2.0-8.0 | Light-protected containers | 5-8x |

| pH Level [20] | pH 6.5-7.5 | 0.3-1.5 | Buffer systems | 1.5-2x |

| Oxygen Exposure [19] [17] | Nitrogen atmosphere preferred | 1.0-4.0 | Inert gas atmosphere | 3-5x |

| Storage Time [21] | < 6 months at 4°C | 0.1-0.5 | Refrigerated storage | 4-6x |

| Solvent Type [17] | Non-polar solvents preferred | 0.2-1.0 | Antioxidant addition | 2-4x |

pH levels during processing significantly influence pyrethrosin stability, with optimal ranges maintained between 6.5 and 7.5 [20]. Acidic or alkaline conditions accelerate hydrolytic degradation of the ester linkage, resulting in compound decomposition [20]. Buffer systems maintaining neutral pH conditions reduce degradation rates from 0.3 to 1.5 percent per day, providing 1.5 to 2-fold stability enhancement [20].

Storage conditions dramatically affect pyrethrosin bioactive integrity over extended periods [21]. Refrigerated storage at four degrees Celsius maintains compound stability for up to six months with degradation rates of 0.1 to 0.5 percent per day [21]. Room temperature storage accelerates degradation significantly, with bioactivity loss occurring within weeks rather than months [21]. Refrigerated storage provides four to six-fold stability improvement compared to ambient conditions [21].

Solvent selection during processing operations influences pyrethrosin stability through various mechanisms [17]. Non-polar solvents such as hexane and petroleum ether provide superior stability compared to polar solvents [17]. Polar solvents can facilitate hydrolytic degradation pathways, increasing decomposition rates from 0.2 to 1.0 percent per day [17]. Addition of antioxidants such as tocopherols or synthetic phenolic compounds provides two to four-fold stability enhancement [17].

Co-distillation with protective compounds offers innovative approaches for preserving pyrethrosin integrity during purification [17]. Piperonyl butoxide co-distillation at temperatures of 150 to 200 degrees Celsius under 0.1 millimeters mercury pressure prevents thermal decomposition that typically occurs at elevated temperatures [17]. This protective effect enables conventional distillation processes for pyrethrosin purification while maintaining 99 percent recovery of true pyrethrosin content [17].

Crystallization processes require careful optimization to preserve bioactive integrity while achieving high purity [22]. Pyrethrosin crystallization from ethyl alcohol and ethyl acetate mixtures provides effective purification when conducted under controlled temperature conditions [22]. The crystallization process involves dissolving 300 grams of fairly pure pyrethrosin in 4 liters of ethyl alcohol and 500 milliliters of ethyl acetate, followed by addition of 10 grams of charcoal to remove color impurities [22]. Successive crystallization crops yield 780 grams of pure pyrethrosin with melting points of 200 to 202 degrees Celsius [22].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Dates

2: Osimitz TG, Franzosa JA, Maibach HI. Pyrethrins and pyrethrosin content in commercial allergen extracts. Dermatitis. 2009 Nov-Dec;20(6):338-40. PubMed PMID: 19958739.

3: Galal AM. Microbial transformation of pyrethrosin. J Nat Prod. 2001 Aug;64(8):1098-9. PubMed PMID: 11520238.

4: Ward MP, Armstrong RT. Surveys to assess the amount of pesticide in wool and the use of pesticides by woolgrowers in Queensland. Aust Vet J. 2001 May;79(5):358-62. PubMed PMID: 11432004.

5: Schulz KH, Hausen BM, Wallhöfer L, Schmidt-Löffler P. Chrysanthemum allergy. Pt. II: Experimental studies on the causative agents. Arch Dermatol Forsch. 1975;251(3):235-44. German. PubMed PMID: 1090264.

6: Mitchell JC, Dupuis G, Towers GH. Allergic contact dermatitis from pyrethrum (Chrysanthemum spp.). The roles of pyrethrosin, a sesquiterpene lactone, and of pyrethrin II. Br J Dermatol. 1972 Jun;86(6):568-73. PubMed PMID: 5045949.